Lauramine oxide

Catalog No.
S532570
CAS No.
1643-20-5
M.F
C14H31NO
M. Wt
229.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauramine oxide

CAS Number

1643-20-5

Product Name

Lauramine oxide

IUPAC Name

N,N-dimethyldodecan-1-amine oxide

Molecular Formula

C14H31NO

Molecular Weight

229.40 g/mol

InChI

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-14H2,1-3H3

InChI Key

SYELZBGXAIXKHU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]

Solubility

In water, 190,000 mg/L at 25 °C

Synonyms

Ammonyx LO, DDAO, dodecyldimethylamine N-oxide, dodecyldimethylamine oxide, hexyldimethylamine oxide, lauryldimethylamine oxide, LDAO, N,N-dimethyldodecyclamine N-oxide, N,N-dimethyldodecylamine-N-oxide, N-dodecyl-N,N-dimethylamine N-oxide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)[O-]

Description

The exact mass of the compound Lauramine oxide is 229.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190,000 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. It belongs to the ontological category of tertiary amine oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Hydrotrope; Surfactant; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Absorption and Metabolism Studies:

Studies have investigated the absorption and metabolism of Lauramine oxide in humans. Researchers applied radioactively labeled Lauramine oxide to human skin and found minimal absorption. The majority (around 92%) remained on the skin surface after eight hours [1]. Oral administration also yielded similar results, with the majority of the compound excreted unchanged in urine and feces [1]. This suggests Lauramine oxide may not be readily absorbed into the body.

Source: [1] Lauramine oxide | C14H31NO | CID 15433 - PubChem National Institutes of Health: )

Lauramine oxide, also known as lauryl dimethylamine oxide or dodecyldimethylamine oxide, is an amphoteric surfactant characterized by its unique molecular structure, which includes a long hydrophobic alkyl chain (dodecyl) and a polar amine oxide functional group. This compound typically appears as a clear, pale yellow liquid with a mild odor. As a surfactant, it effectively reduces surface tension between liquids, enhancing cleansing and foaming properties in various formulations .

As a surfactant, laurine oxide reduces the surface tension of water by lowering the energy required for molecules to spread at the liquid's surface []. This property allows lauryldimethylamine oxide to function in various applications, such as:

  • Emulsification: Lauramine oxide helps disperse oil and other nonpolar substances in water, forming emulsions []. This is useful in creating products like lotions and creams.
  • Detergency: By reducing surface tension, laurine oxide enhances the cleaning ability of water, allowing it to remove dirt and oil from surfaces []. This property makes it a valuable ingredient in shampoos, body washes, and detergents.
  • Dispersion: Lauramine oxide can help disperse solid particles in liquids, preventing them from settling []. This is useful in formulating various products with suspended ingredients.

Lauramine oxide is synthesized through the oxidation of lauryl dimethylamine using hydrogen peroxide. The reaction can be summarized as follows:

  • Starting Materials: Lauryl dimethylamine and hydrogen peroxide.
  • Reaction Conditions: The mixture is heated, typically to around 60-75 degrees Celsius, often in the presence of sodium sulfite or manganese dioxide to facilitate the oxidation process.
  • Product Formation: The reaction results in the formation of lauramine oxide, along with water as a byproduct .

This compound can also undergo hydrolysis under certain conditions, leading to the formation of lauric acid and dimethylamine.

Lauramine oxide exhibits notable biological activities, particularly its antimicrobial properties. It has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli. This antimicrobial action makes it valuable in personal care products and cleaning agents where microbial control is essential. Additionally, it is non-denaturing, allowing it to solubilize proteins without altering their structure .

The primary method for synthesizing lauramine oxide involves:

  • Oxidation Reaction: Combining lauryl dimethylamine with hydrogen peroxide.
  • Temperature Control: Maintaining a temperature of 60-75 degrees Celsius during the reaction.
  • Catalysts: Utilizing sodium sulfite or manganese dioxide to enhance oxidation efficiency.
  • Filtration: Removing excess hydrogen peroxide after the reaction to purify the final product .

Alternative methods may involve using other oxidizing agents or different reaction conditions, but the hydrogen peroxide method remains the most common in commercial production.

Lauramine oxide is widely used across various industries due to its multifunctional properties:

  • Personal Care Products: Found in shampoos, conditioners, body washes, and hand soaps for its cleansing and foaming abilities.
  • Household Cleaners: Used in dishwashing liquids and hard surface cleaners for effective cleaning performance.
  • Industrial

Studies on lauramine oxide's interactions reveal its compatibility with various surfactant classes—anionic, nonionic, cationic, and amphoteric—making it versatile for formulation purposes. It can mitigate irritation effects associated with anionic surfactants, thus improving skin compatibility in personal care products. Furthermore, at high concentrations, lauramine oxide forms liquid crystalline phases that enhance its functionality in emulsions and foams .

Lauramine oxide shares similarities with other amine oxides but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Myristamine oxideAmine OxideC14 alkyl tail; higher hydrophobicity
Stearamine oxideAmine OxideC18 alkyl tail; used in hair conditioning products
Cocamidopropyl betaineAmphoteric SurfactantDerived from coconut oil; milder on skin
Dimethyldodecylamine oxideAmine OxideSimilar structure but different chain length

Uniqueness of Lauramine Oxide

Lauramine oxide's unique dodecyl chain length provides excellent foaming and thickening properties while maintaining stability across various pH levels. Its ability to enhance antimicrobial action while being non-irritating makes it particularly valuable in personal care formulations compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dimethyldodecylamine-n-oxide is a crystalline solid.
Liquid
Highly hygroscopic solid; [HSDB]

Color/Form

Very hygroscopic needles from dry toluene.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

229.240564612 g/mol

Monoisotopic Mass

229.240564612 g/mol

Heavy Atom Count

16

LogP

log Kow = 4.67 (est)

Decomposition

When heated to decomposition it emits very toxic fumes of /chloride, ammonium, and nitrogen oxides./

Appearance

Solid powder

Melting Point

266 to 268 °F (NTP, 1992)
130.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4F6FC4MI8W

GHS Hazard Statements

Aggregated GHS information provided by 1175 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 32 of 1175 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 1143 of 1175 companies with hazard statement code(s):;
H302 (25.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (92.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (72.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (23.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (15.05%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (59.32%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (38.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Vapor Pressure

0.00000006 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1643-20-5

Absorption Distribution and Excretion

(1-Dodecyl-14C)lauramine oxide (10 mg with 100 uCi of 14C) was applied to the skin of two humans to study cutaneous absorption and metabolism of lauramine oxide. Ninety-two percent of the applied radioactivity was recovered from the skin of the test subjects 8 hr after dosing, and 0.1 and 0.23% of the radioactivity was recovered from the excretion products of the test subjects. The stratum corneum contained <0.2% of the applied dose.
Oral administration of a solution containing 50 mg (1-dodecyl-14C)lauramine oxide (100 uCi of 14C) to two humans resulted in excretion patterns of radioactivity similar to that of the other species studied. Fifty percent and 37% of the radioactivity was found in the urine within 24 hr of dosing, and expired 14C02 contained between 18 and 22% of the radioactivity administered.
Four Sprague-Dawley rats were given intraperitoneal injections of 22 mg (methyl-14C)lauramine oxide kg (specific activity 1.3 mCi/g). Sixty-seven percent of the total radioactivity was eliminated in the urine, 8% was expired as I4CO2, and 6% was eliminated in the feces within 24 hr. The distribution of radioactivity was essentially the same as that seen in rats given oral doses of lauramine oxide. The conclusion was that "... microbial metabolism by gastrointestinal flora does not play a major role in the absorption and excretion of [lauramine oxide] in rats."
Aqueous (methyl-14C)lauramine oxide (10 mg containing 1.3 mCi/g) was applied to the skin of four Sprague-Dawley rats to test metabolism and absorption of the compound. Over 72 hr, 14.2% of the total radioactivity was found in the urine, 2.5% in the CO2, and 1.8% in the feces. Radioactivity was detected in the liver, kidneys, testes, blood, and expired CO2.
For more Absorption, Distribution and Excretion (Complete) data for LAURAMINE OXIDE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolic profiles for different species (rat, human, mouse, rabbit) did not have any significant differences in metabolites, but the degree of absorption, especially in cutaneous applications, varied from species to species.
Characterization of metabolites of lauramine oxide resulted in the positive identification of only one metabolite, N-dimethyl-4-aminobutyric acid N-oxide. Several pathways exist for metabolism of lauramine oxide: omega,beta-oxidation of alkyl chains (the most common pathway for surfactant metabolism), hydroxylation of alkyl chains, and reduction of the amine oxide group.
Urinary metabolites in rats, rabbits and humans suggested metabolism via omega, beta-oxidation of the aliphatic chain, amine oxide reduction and aliphatic, mid-chain hydroxylation. N,N-dimethyl-4-aminobutyric acid and its N-oxide accounted for 28, 28 and 23% in man, rats and rabbits, respectively.

Wikipedia

Lauryldimethylamine_oxide
TCPO

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Antistatic; Viscosity controlling; Hair conditioning; Surfactant

Methods of Manufacturing

REACTION OF DIMETHYL-N-DODECYLAMINE WITH HYDROGEN PEROXIDE

General Manufacturing Information

Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Organic Fiber Manufacturing
Machinery Manufacturing
1-Dodecanamine, N,N-dimethyl-, N-oxide: ACTIVE
"AROMOX" /IS/ TRADEMARK FOR A SERIES OF METHYLATED OR ETHOXYLATED AMINE OXIDES DERIVED FROM HIGH-MOLECULAR-WT ALIPHATIC AMINES. USES: FOAM & SUDS STABILIZERS IN DETERGENT & COSMETIC FORMULATIONS; SURFACTANTS. /AROMOX/

Stability Shelf Life

Stable at high concentrations of electrolytes and over a wide pH range /Monohydrate/

Dates

Modify: 2023-08-15
1. Conley L, Tao Y, Henry A, Koepf E, Cecchini D, Pieracci J, Ghose S. Evaluation of eco-friendly zwitterionic detergents for enveloped virus inactivation. Biotechnol Bioeng. 2017 Apr;114(4):813-820. doi: 10.1002/bit.26209. Epub 2016 Nov 9. PMID: 27800626.

2. Rice DP. The absorption, tissue distribution, and excretion of dodecyldimethylamine oxide (DDAO) in selected animal species and the absorption and excretion of DDAO in man. Toxicol Appl Pharmacol. 1977 Mar;39(3):377-89. doi: 10.1016/0041-008x(77)90132-6. PMID: 854921.

3. Turan TS, Gibson WB. A comparison of the elimination and biotransformation of dodecyldimethylamine oxide (DDAO) by rats, rabbits, and man. Xenobiotica. 1981 Jul;11(7):447-58. doi: 10.3109/00498258109045855. PMID: 7293233.

4. Frotscher E, Krainer G, Schlierf M, Keller S. Dissecting Nanosecond Dynamics in Membrane Proteins with Dipolar Relaxation upon Tryptophan Photoexcitation. J Phys Chem Lett. 2018 May 3;9(9):2241-2245. doi: 10.1021/acs.jpclett.8b00834. Epub 2018 Apr 17. PMID: 29652505.

5. Burmann BM, Holdbrook DA, Callon M, Bond PJ, Hiller S. Revisiting the interaction between the chaperone Skp and lipopolysaccharide. Biophys J. 2015 Mar 24;108(6):1516-1526. doi: 10.1016/j.bpj.2015.01.029. PMID: 25809264; PMCID: PMC4375563.

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